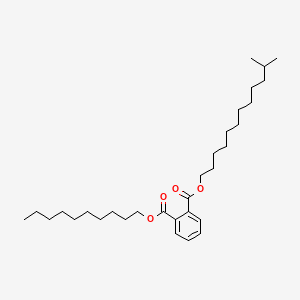

Decyl isotridecyl phthalate

Description

Properties

CAS No. |

98072-27-6 |

|---|---|

Molecular Formula |

C31H52O4 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

1-O-decyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C31H52O4/c1-4-5-6-7-8-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-10-9-11-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |

InChI Key |

BDXQRNJWNXJZFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Decyl Isotridecyl Phthalate

Detailed Preparation Procedure

Based on a patent describing a similar phthalate ester preparation (diisodecyl phthalate, which is structurally analogous), the following method can be adapted for this compound:

Esterification Stage

- Raw Materials: Phthalic anhydride and a mixture of decyl alcohol and isotridecyl alcohol in a molar ratio approximately between 2.1:1 and 3.0:1 (alcohol to anhydride).

- Atmosphere: Nitrogen atmosphere to prevent oxidation.

- Single Esterification: Heat the mixture to 140–150 °C and maintain for 10 minutes with agitation.

- Double Esterification: Increase temperature to 190–240 °C, add titanium isopropylate catalyst (0.02–1% by weight relative to phthalic anhydride), and maintain stirring for 3–6 hours to complete the diester formation.

Aftertreatment Stage

- Dealcoholization: Conduct vacuum distillation at 170–180 °C under reduced pressure (-0.085 to -0.095 MPa) to remove unreacted alcohol.

- Alkali Cleaning and Washing: Treat the crude ester with 5% aqueous sodium hydroxide solution at 90–95 °C, stirring for 1–3 cycles of 1 hour each, followed by washing with hot water (pH 7–8).

- Refining: Strip low-boiling impurities at 180 ± 5 °C to obtain a clear product with ester content of 99.8–99.9% and color number between 10 and 30.

Optimization Parameters

The preparation method allows adjustment of key parameters to improve yield and quality:

| Parameter | Range/Value | Effect on Product |

|---|---|---|

| Molar ratio (Alcohol:Anhydride) | 2.5–2.7:1 | Ensures complete esterification |

| Catalyst (Titanium isopropylate) | 0.05–0.3% (weight percent) | Enhances reaction rate and yield |

| Double esterification temperature | 210–230 °C | Optimizes reaction completion |

| Double esterification time | 3–4 hours | Balances conversion and side reactions |

| Alkali cleaning temperature | 90–95 °C | Removes impurities effectively |

| Number of alkali cleaning cycles | 1–2 times | Improves product purity |

Comparative Notes

- Performing the reaction under nitrogen atmosphere avoids the need for decolorization with activated carbon, simplifying the process and maintaining product quality.

- Using isodecyl alcohol mixtures rich in sec-propyl heptanol improves product performance compared to other isomers.

- The process yields a high-purity diester suitable as a softening agent with excellent resistance properties.

Data Tables from Experimental Batches

| Batch | Catalyst Amount (% w/w) | Esterification Temp (°C) | Reaction Time (hours) | Ester Content (%) | Color Number | Notes |

|---|---|---|---|---|---|---|

| 1 | 0.1 | 220 | 3 | 99.85 | 15 | Standard conditions |

| 2 | 0.05 | 210 | 4.5 | 99.80 | 20 | Lower catalyst, longer time |

| 3 | 0.3 | 230 | 3.5 | 99.90 | 10 | Higher catalyst, higher temp |

| 4 | 0.1 | 220 | 6 | 99.75 | 25 | Extended reaction time |

| 5 | 0.2 | 215 | 3.5 | 99.88 | 12 | Optimized balance |

Note: Data adapted from analogous diisodecyl phthalate preparation studies due to structural similarity.

Chemical Reactions Analysis

Hydrolysis

Decyl isotridecyl phthalate undergoes base-catalyzed hydrolysis, though its long alkyl chains impede reaction kinetics:

-

Rate Constants:

Base-catalyzed second-order rate constant: 0.029 L/mol·s (estimated via QSAR models) .

Half-lives: 7.7 years (pH 7) , 280 days (pH 8) . -

Mechanism:

Hydrolysis proceeds via nucleophilic attack at the ester carbonyl group, forming phthalic acid and corresponding alcohols.

Thermal Decomposition

At temperatures exceeding 400°C, thermal degradation occurs, producing volatile organic compounds (VOCs) and residues:

-

Primary Products:

-

Stability:

Stable under typical processing conditions (<200°C) but decomposes at >400°C .

Photochemical Degradation

Exposure to UV light induces direct photolysis due to chromophores absorbing >290 nm wavelengths :

| Parameter | Value | Source |

|---|---|---|

| OH Radical Rate Constant | 2.6 × 10⁻¹¹ cm³/molecule·s | |

| Atmospheric Half-life | ~15 hours (25°C) |

Biodegradation

Aerobic microbial pathways dominate environmental breakdown:

-

Half-lives:

-

Mechanism:

Esterase enzymes hydrolyze phthalate esters into monoesters, followed by mineralization to CO₂ and H₂O .

Oxidative Reactions

Reactivity with atmospheric oxidants:

-

Ozone Reaction:

Estimated rate constant: <1 × 10⁻¹⁸ cm³/molecule·s (negligible tropospheric impact) .

Industrial and Environmental Relevance

Scientific Research Applications

Decyl isotridecyl phthalate has several applications in scientific research:

Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and coatings.

Biology: It is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Research is ongoing to understand its potential impacts on human health, especially its toxicokinetics and metabolism.

Industry: It is widely used in the production of flexible PVC products, coatings, and other plastic materials

Mechanism of Action

Decyl isotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. On a molecular level, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various biological effects, including alterations in hormone levels and disruptions in normal endocrine functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalates vary in properties based on alkyl chain length, branching, and molecular weight. Below is a detailed comparison of decyl isotridecyl phthalate with key analogs:

Diisodecyl Phthalate (DIDP)

- Molecular Formula : C28H46O4

- Molecular Weight : 446.67 g/mol

- CAS Number : 26761-40-0

- Structure : Branched C10 alkyl chains (iso-decyl).

- Applications : High-performance plasticizer for automotive coatings, cable insulation, and food-contact materials (subject to regulatory approval).

Decyl Octyl Phthalate

- Molecular Formula : C26H42O4

- Molecular Weight : 418.61 g/mol

- CAS Number : 119-07-3

- Structure : Straight-chain C10 (decyl) and C8 (octyl) groups.

- Applications : Mid-weight plasticizer for flooring and consumer goods.

- Toxicity: Limited data available, but its lower molecular weight suggests higher volatility and migration risk compared to this compound .

Butyl Decyl Phthalate

- Molecular Formula : C22H34O4

- Molecular Weight : 362.50 g/mol

- CAS Number : 89-19-0

- Structure : Shorter chains: C4 (butyl) and C10 (decyl).

- Applications : Used in flexible PVC products requiring moderate durability.

Hexyl Isodecyl Phthalate

- CAS Number : 61702-81-6

- Structure : C6 (hexyl) and branched C10 (isodecyl) chains.

- Applications : Niche uses in adhesives and sealants.

- Toxicity: Detected in household dust, indicating environmental persistence.

Data Table: Comparative Analysis of Phthalates

*Estimated based on structural analogs (e.g., decyl dodecyl phthalate, ).

Research Findings and Regulatory Status

- This compound: Limited peer-reviewed studies are available, but its higher molecular weight suggests reduced endocrine activity compared to DEHP or DnBP. Regulatory evaluations may mirror DIDP’s trajectory, with emphasis on chronic exposure risks .

- DIDP : Banned in EU childcare articles (2017/2018) due to reproductive toxicity concerns. The U.S. CPSC continues to evaluate its safety in consumer products .

- Lower-Weight Phthalates : DEHP (C8) and DnBP (C4) face stringent restrictions (e.g., EU REACH) due to endocrine disruption, contrasting with the relative tolerance for higher-weight analogs like DIDP .

Biological Activity

Decyl isotridecyl phthalate (DITP) is a phthalate ester commonly used as a plasticizer in various applications, particularly in the production of flexible PVC. Its biological activity has garnered attention due to concerns regarding potential health impacts, particularly as phthalates are known endocrine disruptors. This article explores the biological activity of DITP, summarizing relevant research findings, case studies, and data tables.

Phthalates, including DITP, primarily exert their biological effects through interactions with hormone receptors and modulation of endocrine pathways. Research indicates that DITP can influence various biological processes:

- Endocrine Disruption : DITP has been shown to bind to estrogen and androgen receptors, potentially leading to reproductive and developmental toxicity. This is a common characteristic shared by many phthalates .

- Cellular Toxicity : In vitro studies have demonstrated that DITP can induce cytotoxic effects in mammalian cell lines, impacting cell viability and proliferation .

Toxicological Studies

A comprehensive review of available studies highlights the following key findings regarding the toxicological profile of DITP:

- In Vitro Studies : DITP has been tested in various cell lines, revealing concentrations at which significant biological activity occurs. The effective concentration (EC50) values for DITP range from 0.1 to 1 mM in different assays .

- In Vivo Studies : Animal studies have indicated potential reproductive toxicity, with observed effects on fetal development and endocrine function at exposure levels relevant to human environmental exposure .

Comparative Toxicity Data

The following table summarizes the biological activity and toxicity data for DITP compared to other common phthalates:

| Compound | EC50 (mM) | Observed Effects |

|---|---|---|

| This compound | 0.5 | Endocrine disruption, cytotoxicity |

| Diethylhexyl phthalate (DEHP) | 0.2 | Reproductive toxicity |

| Dibutyl phthalate (DBP) | 0.3 | Developmental toxicity |

Case Studies

Several case studies have investigated the environmental and health impacts of DITP:

- Environmental Risk Analysis : A study assessed the environmental persistence and bioaccumulation potential of DITP, concluding that it exhibits moderate risk due to its accumulation in aquatic organisms .

- Human Health Impact Assessment : Research focusing on occupational exposure among workers handling plasticizers indicated elevated levels of hormonal disruption markers among those frequently exposed to DITP .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Decyl isotridecyl phthalate in environmental or biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is widely used, achieving detection limits of 0.1 ppb in water samples. Cross-validation using high-performance liquid chromatography (HPLC) with UV detection at 254 nm improves accuracy. Reference EPA’s chemical dashboard for retention indices and spectral libraries .

- Key Data : GC-MS parameters (inlet temp: 250°C, splitless mode) and EPA-reported log Kow values (7.8–8.2) aid in distinguishing it from similar phthalates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (EN 374 compliant), chemical-resistant lab coats, and fume hoods with face velocity ≥100 fpm. Store samples in amber glass at 4°C to prevent photodegradation. Safety showers and eyewash stations must be accessible per OSHA guidelines .

Q. How can researchers verify the purity of commercial this compound samples?

- Methodological Answer : Perform purity checks via Fourier-transform infrared spectroscopy (FTIR) to detect alkyl ester peaks (1,720 cm⁻¹) and gas chromatography with flame ionization detection (GC-FID). Compare results against EPA-certified reference standards .

Q. Which physicochemical properties of this compound are most relevant for environmental fate modeling?

- Methodological Answer : Key properties include vapor pressure (5.3 × 10⁻⁶ mmHg at 25°C), water solubility (0.1–0.3 mg/L), and octanol-water partition coefficient (log Kow: 8.0). These parameters are critical for fugacity modeling and are available in EPA’s physical chemistry assessments .

Q. What databases should researchers prioritize for systematic reviews on this compound toxicity?

- Methodological Answer : Use PubMed, Toxline, and EPA’s ChemView with search terms like “di-C9-11-branched alkyl phthalates” and CAS No. 68515-73-1. Include gray literature from regulatory agencies (e.g., California EPA) for unpublished data .

Advanced Research Questions

Q. How can conflicting data on the endocrine-disrupting effects of this compound be resolved across in vitro and in vivo studies?

- Methodological Answer : Apply meta-analytical frameworks to assess dose-response relationships, adjusting for species-specific metabolic rates (e.g., human vs. rodent CYP450 activity). Use Bayesian models to quantify uncertainty, referencing WHO’s harmonized toxicity criteria .

Q. What experimental designs are optimal for assessing cumulative risks of this compound with co-occurring phthalates?

- Methodological Answer : Employ factorial ANOVA in zebrafish embryo toxicity assays, testing binary/ternary mixtures. Calculate synergistic indices (e.g., Loewe additivity) and validate via EPA’s cumulative risk assessment protocols .

Q. What advanced modeling approaches predict the environmental partitioning of this compound in sediment-water systems?

- Methodological Answer : Use Level III fugacity models (EPI Suite v4.11) with input parameters for organic carbon content (Koc: 10⁴.5) and biodegradation half-lives (aerobic: 60–90 days). Calibrate against field data from EPA’s monitoring programs .

Q. How do branched alkyl chain configurations influence the metabolic pathways of this compound in mammalian hepatocytes?

- Methodological Answer : Conduct in vitro assays with isotope-labeled analogs (¹³C-phthalate) and LC-MS/MS to track metabolites. Compare branching effects (e.g., iso-decyl vs. linear decyl) on β-oxidation rates and urinary excretion profiles .

Q. What methodologies detect and quantify degradation products of this compound in long-term environmental studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.